2-Oxaspiro[3.5]nonane-7-carboxylic acid

Catalog No.
S846540
CAS No.
1416323-16-4
M.F
C9H14O3
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxaspiro[3.5]nonane-7-carboxylic acid

CAS Number

1416323-16-4

Product Name

2-Oxaspiro[3.5]nonane-7-carboxylic acid

IUPAC Name

2-oxaspiro[3.5]nonane-7-carboxylic acid

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C9H14O3/c10-8(11)7-1-3-9(4-2-7)5-12-6-9/h7H,1-6H2,(H,10,11)

InChI Key

UJJFKUMKVAZBPG-UHFFFAOYSA-N

SMILES

C1CC2(CCC1C(=O)O)COC2

Canonical SMILES

C1CC2(CCC1C(=O)O)COC2

2-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS: 1416323-16-4) is a specialized spirocyclic building block characterized by a fused oxetane and cyclohexane ring system (C9H14O3, MW: 170.21 g/mol) . In modern chemical procurement, it is primarily sourced as a high-value bioisostere for morpholines, piperazines, and simple cycloalkanes. The compound offers a highly balanced physicochemical profile, structurally optimized for both aqueous solubility and targeted vector projection. Its primary industrial and laboratory utility lies in its ability to introduce rigid, three-dimensional sp3 character into complex molecules without the lipophilic penalties associated with traditional flat aromatic or purely aliphatic rings [REFS-1, REFS-2].

Generic substitution with simpler monocyclic acids, such as cyclohexanecarboxylic acid or tetrahydropyran-4-carboxylic acid, routinely fails to replicate the precise physicochemical benefits of the spiro-oxetane core. Cyclohexane derivatives possess significantly higher lipophilicity (LogP ~1.88), which can severely compromise the aqueous solubility and formulation viability of downstream products [1]. Conversely, while standard tetrahydropyrans offer improved polarity, they lack the perpendicular geometric restriction imposed by the spiro[3.5]nonane fusion. This unique spirocyclic architecture restricts conformational flexibility, minimizing the entropic penalty during target binding—a critical performance metric that acyclic or non-spirocyclic substitutes cannot match [2].

Lipophilicity Reduction and Aqueous Solubility Optimization

A primary driver for procuring 2-Oxaspiro[3.5]nonane-7-carboxylic acid is its superior hydrophilicity compared to non-oxygenated analogs. Physicochemical profiling demonstrates that the spiro-oxetane core significantly lowers lipophilicity, maintaining an estimated LogP of ~0.7, whereas the direct monocyclic comparator, cyclohexanecarboxylic acid, exhibits a high LogP of 1.88 [REFS-1, REFS-2]. This reduction in lipophilicity translates to exponentially better aqueous solubility in physiological and polar organic media.

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound Data~0.7 (2-Oxaspiro[3.5]nonane-7-carboxylic acid)
Comparator Or Baseline1.88 (Cyclohexanecarboxylic acid)
Quantified DifferenceReduction of ~1.18 log units in lipophilicity
ConditionsStandard in silico ADME predictive models

Procuring this lower-LogP building block directly mitigates late-stage formulation bottlenecks and solubility-driven attrition in drug development.

Conformational Rigidity and Entropic Efficiency

The spiro-fusion of the oxetane and cyclohexane rings restricts the molecule's flexibility, yielding a highly defined 3D geometry with minimal rotatable bonds at the core [1]. In contrast, acyclic ether-carboxylic acid substitutes possess multiple rotatable bonds, leading to a high entropic penalty upon target engagement. The rigid spirocyclic architecture ensures that the oxygen heteroatom and the carboxylate vector are locked in a predictable spatial arrangement [1].

Evidence DimensionRotatable Bond Count
Target Compound Data1 rotatable bond (excluding terminal OH)
Comparator Or Baseline>4 rotatable bonds (Acyclic ether-carboxylic acid baselines)
Quantified DifferenceElimination of >3 degrees of conformational freedom
Conditions3D conformer generation and structural analysis

The rigid vector projection minimizes entropic penalties, making it a superior precursor for synthesizing high-affinity receptor ligands.

Metabolic Stability via Bioisosteric Replacement

Spirocyclic oxetanes are highly valued for their resistance to oxidative metabolism. When used as a bioisostere to replace gem-dimethyl or unsubstituted cyclohexane groups, the electron-withdrawing nature of the oxetane oxygen and the strain of the four-membered ring reduce the local electron density, thereby disfavoring cytochrome P450-mediated aliphatic oxidation [1]. This structural feature provides a distinct advantage over standard cycloalkane building blocks, which are prone to rapid metabolic clearance [1].

Evidence DimensionSusceptibility to P450-mediated oxidation
Target Compound DataHigh resistance (Spiro-oxetane core)
Comparator Or BaselineHigh susceptibility (Unsubstituted cyclohexane core)
Quantified DifferenceSignificant reduction in oxidative metabolic liability
ConditionsIn vitro liver microsome stability models (inferred from core motif)

Selecting this specific scaffold prevents downstream metabolic liabilities, reducing the need for costly structural optimization cycles.

Downstream Amide Coupling Processability

Despite the steric bulk of the spirocyclic core, the C7 carboxylic acid is positioned on the unhindered face of the cyclohexane ring. This configuration allows for excellent processability in standard amide coupling workflows, avoiding the severe steric hindrance observed in quaternary carboxylic acids like 1-methylcyclohexanecarboxylic acid . This ensures high-yielding derivatization without the need for forcing conditions or specialized coupling reagents .

Evidence DimensionSteric accessibility for coupling reagents
Target Compound DataUnhindered secondary-like carboxylic acid (C7 position)
Comparator Or BaselineHighly hindered quaternary carboxylic acid (e.g., C1-substituted analogs)
Quantified DifferenceStandard coupling conditions vs. requirement for forcing conditions
ConditionsParallel library synthesis and standard amide bond formation

Ensures reproducible, high-throughput manufacturability and lowers reagent costs during the generation of compound libraries.

Fragment-Based Drug Discovery (FBDD) and Lead Optimization

Directly driven by its low lipophilicity and high metabolic stability, this compound is optimally procured to rescue lead compounds suffering from poor aqueous solubility or rapid clearance. It serves as a superior sp3-rich replacement for flat aromatic rings or lipophilic cyclohexanes [1].

Parallel Library Synthesis of Novel Chemical Entities

Leveraging its unhindered C7 carboxylic acid, this scaffold is an ideal choice for high-throughput amide and ester library generation. It ensures reliable coupling processability while introducing a unique 3D vector into the synthesized libraries [2].

Development of Conformationally Restricted Ligands

Selected when synthesizing targeted therapeutics (such as GLP-1 receptor agonists) where minimizing the entropic penalty of binding is critical. The rigid spiro-oxetane core locks the pharmacophore into a predictable geometry, achieving higher receptor affinity than flexible acyclic alternatives [1].

XLogP3

0.7

Dates

Last modified: 08-16-2023

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